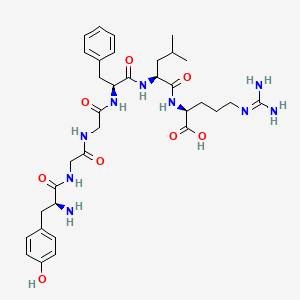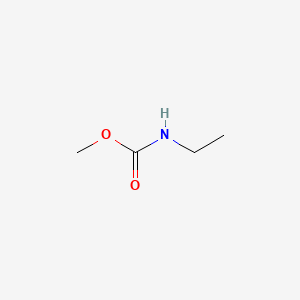
Tyr-gly-gly-phe-leu-arg
Overview
Description
Tyr-gly-gly-phe-leu-arg (TGGPLAR) is an amino acid derivative that has been studied for its potential use in a variety of applications. TGGPLAR is a synthetic derivative of the amino acid tyrosine, and its structure is similar to that of tyrosine. It has been studied for its potential use in the treatment of diseases, as a dietary supplement, and for its potential applications in lab experiments.
Scientific Research Applications
1. Detection and Measurement in Biological Systems
Shibanoki et al. (1990) developed a sensitive method for detecting [Leu]- and [Met]enkephalin and their N-terminal tyrosine-containing metabolic fragments, including Tyr-Gly-Gly-Phe, using high-performance liquid chromatography with electrochemical detection. This method is applied to assay activities of enkephalin-degrading enzymes in plasma from various animals (Shibanoki, Weinberger, Ishikawa, & Martínez, 1990).
2. Role in Molecular Recognition
Birtalan, Fisher, and Sidhu (2010) explored the functional capacity of natural amino acids for molecular recognition, focusing on binary Tyr/Ser diversity. Their findings highlight the significance of Tyr, present in Tyr-Gly-Gly-Phe-Leu-Arg, in mediating molecular recognition, contributing to both affinity and specificity in protein-protein interactions (Birtalan, Fisher, & Sidhu, 2010).
3. Enzymatic Degradation Studies
A study by Van Amsterdam et al. (1983) focused on the enzymatic degradation of Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu). They developed a high-performance liquid chromatography method to determine Leu-enkephalin and its main metabolic degradation products, providing insights into its metabolic pathways (Van Amsterdam, Van Buuren, Dik, & Wynne, 1983).
4. Bioactive Peptide Research
Silberring and Nyberg (1989) isolated an endopeptidase from bovine spinal cord that specifically converts the opioid peptide dynorphin B, containing the this compound sequence, into its bioactive fragment. This research contributes to understanding the role of specific enzymes in peptide activation and regulation (Silberring & Nyberg, 1989).
5. Peptide Libraries and Ligand Identification
Cwirla, Peters, Barrett, and Dower (1990) created a vast library of peptides, including Tyr-Gly-Gly-Phe, to find compounds that bind to antibodies and other receptors. This approach is significant in identifying ligands with no prior information about antibody specificity, illuminating the role of peptides in receptor interaction (Cwirla, Peters, Barrett, & Dower, 1990).
Mechanism of Action
Target of Action
The peptide “Tyr-Gly-Gly-Phe-Leu-Arg” is a derivative of enkephalin, a naturally occurring opioid peptide . Enkephalins primarily target opioid receptors in the brain, which play a crucial role in pain regulation . The peptide also exhibits antioxidant activity, suggesting it may interact with biological targets involved in oxidative stress .
Mode of Action
The interaction of “this compound” with its targets involves binding to opioid receptors, leading to changes in neuronal activity and pain perception . As an antioxidant, it may neutralize reactive oxygen species, thereby protecting cells from oxidative damage .
Biochemical Pathways
The peptide “this compound” is involved in the opioid signaling pathway, which modulates pain perception . As an antioxidant, it may also participate in pathways related to oxidative stress response
Result of Action
The binding of “this compound” to opioid receptors can result in analgesic effects, reducing the perception of pain . Its antioxidant activity can protect cells from oxidative damage, potentially preventing diseases associated with oxidative stress .
properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H49N9O8/c1-20(2)15-26(31(48)42-25(33(50)51)9-6-14-38-34(36)37)43-32(49)27(17-21-7-4-3-5-8-21)41-29(46)19-39-28(45)18-40-30(47)24(35)16-22-10-12-23(44)13-11-22/h3-5,7-8,10-13,20,24-27,44H,6,9,14-19,35H2,1-2H3,(H,39,45)(H,40,47)(H,41,46)(H,42,48)(H,43,49)(H,50,51)(H4,36,37,38)/t24-,25-,26-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBHHEXPXBRSKB-FWEHEUNISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H49N9O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90996605 | |
| Record name | N~2~-[14-Amino-5-benzyl-1,4,7,10,13-pentahydroxy-15-(4-hydroxyphenyl)-2-(2-methylpropyl)-3,6,9,12-tetraazapentadeca-3,6,9,12-tetraen-1-ylidene]arginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90996605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
711.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
75106-70-6 | |
| Record name | Enkephalin-leu, arg(6)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075106706 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~2~-[14-Amino-5-benzyl-1,4,7,10,13-pentahydroxy-15-(4-hydroxyphenyl)-2-(2-methylpropyl)-3,6,9,12-tetraazapentadeca-3,6,9,12-tetraen-1-ylidene]arginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90996605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DYNORPHIN A 1-6 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V1PIQ8ZW62 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















